molecular formula C8H7F3OS B8033076 4-(Methylthio)-2-(trifluoromethyl)phenol

4-(Methylthio)-2-(trifluoromethyl)phenol

Cat. No.: B8033076
M. Wt: 208.20 g/mol
InChI Key: QGNXAYCLQGGPFT-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylthio group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their lipophilicity, metabolic stability, and pharmacokinetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of phenolic compounds using trifluoromethylating agents such as Umemoto’s reagents

Industrial Production Methods

Industrial production of 4-(Methylthio)-2-(trifluoromethyl)phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenolic derivatives .

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the methylthio group can modulate its reactivity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methylthio)-2-(trifluoromethyl)phenol is unique due to the combined presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3OS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXAYCLQGGPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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